molecular formula C18H23N B1609696 (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane CAS No. 233772-40-2

(S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane

Cat. No.: B1609696
CAS No.: 233772-40-2
M. Wt: 253.4 g/mol
InChI Key: ICJINWKVCCYYQW-KRWDZBQOSA-N
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Description

(S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane is a chiral amine compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl cyanide and methylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or antidepressant.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity.

    Pathways Involved: The compound can modulate signaling pathways related to mood regulation, pain perception, and other neurological functions.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-2-Amino-4-methyl-1,1-diphenylpentane: The enantiomer of (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane with different biological activity.

    2-Amino-4-methyl-1,1-diphenylbutane: A structurally similar compound with a shorter carbon chain.

    2-Amino-4-methyl-1,1-diphenylhexane: A structurally similar compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable molecule for targeted research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-4-methyl-1,1-diphenylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-14(2)13-17(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13,19H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJINWKVCCYYQW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431230
Record name (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233772-40-2
Record name (αS)-α-(2-Methylpropyl)-β-phenylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=233772-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-2-Amino-4-methyl-1,1-diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-4-methyl-1,1-diphenylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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